molecular formula C6H15NO5 B1280002 1-Amino-1-deoxy-D-galacticol CAS No. 488-42-6

1-Amino-1-deoxy-D-galacticol

Cat. No. B1280002
CAS RN: 488-42-6
M. Wt: 181.19 g/mol
InChI Key: SDOFMBGMRVAJNF-KCDKBNATSA-N
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Description

1-Amino-1-deoxy-D-galacticol is a compound with the molecular formula C6H15NO5 . It’s also known by other names such as Galactosamine or 2-Amino-2-deoxy-galactose . It’s used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 1-Amino-1-deoxy-D-galacticol is 181.19 g/mol . The InChI string representation of its structure is InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1 . The compound has a complexity of 123 .


Physical And Chemical Properties Analysis

1-Amino-1-deoxy-D-galacticol has several computed properties. It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 6 . Its Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are both 181.09502258 g/mol . The Topological Polar Surface Area is 127 Ų .

Scientific Research Applications

Glycoconjugate Synthesis

1-Amino-1-deoxy-D-galacticol is used in the synthesis of glycoconjugates. For example, it's utilized in the preparation of derivatives of the biocompatible polymer poly(styrene-co-maleic anhydride). These glycoconjugates, like galactosyl-amide, show significant biological activity, such as enhanced adhesion of HepG2 hepatic cells (Donati et al., 2002).

DNA Interaction Studies

This compound also plays a role in understanding DNA interactions. For instance, studies on substituted anthraquinones, which include 1-amino-1-deoxy-D-galacticol derivatives, help in modeling their intercalation into DNA, aiding in the comprehension of DNA-binding properties (Islam et al., 1985).

Amadori Compound Formation

1-Amino-1-deoxy-D-galacticol is also involved in the formation of Amadori compounds. These compounds are prepared by reacting D-glucose with various amino acids, demonstrating their chemical versatility and potential in various biochemical applications (Mossine et al., 1994).

NMR Spectroscopy and Chemical Analysis

The compound is used in nuclear magnetic resonance (NMR) analysis, which aids in understanding the chemical and structural features of substances. For example, the analysis of radical oxidation products of 2′-deoxyguanosine utilizes derivatives of 1-amino-1-deoxy-D-galacticol (Raoul et al., 1996).

Conformational Studies

1-Amino-1-deoxy-D-galacticol derivatives are used in conformational studies of sugars. These studies help in understanding the structural arrangements and chemical properties of various sugar derivatives (Blanc-Muesser et al., 1979).

Synthesis of Bicyclic Derivatives

This compound is pivotal in the synthesis of bicyclic derivatives, such as those derived from 1-deoxynojirimycin, which are important in medicinal chemistry (Kilonda et al., 2000).

Lectin-Carbohydrate Interaction Studies

1-Amino-1-deoxy-D-galacticol derivatives are also crucial in studies aimed at understanding lectin-carbohydrate interactions. These studies have implications in understanding biological recognition and bonding processes (Ahuja et al., 2007).

Safety And Hazards

When handling 1-Amino-1-deoxy-D-galacticol, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it’s safe to do so .

properties

IUPAC Name

(2R,3S,4R,5S)-6-aminohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOFMBGMRVAJNF-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487226
Record name 1-amino-1-deoxygalactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1-deoxy-D-galacticol

CAS RN

488-42-6
Record name 1-amino-1-deoxygalactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1H NMR of IV, Na-salt (500 MHz, D2O, 2 mM NaHCO2, 30° C.): δ=5.473 (m, 2 —CH═CH— of DOPE), 5.328 (m, OCH2CHCH2O of DOPE), 4.574 and 4.473 (m, HA: H−1 of GlcNAc, H−1 of GlcA; CO—OCHCHCH2 of DOPE), 4.246 (dd, J=12.3 Hz, J=6.8 Hz, CO—OCHCHCH2 of DOPE), 4.027 (t, J=5.7 Hz, POCH2CH2N of DOPE), 3.95-3.34 (HA: H−2÷H-6 of GlcNAc, H−2÷H−5 of GlcA; POCH2CHCH2 of DOPE), 2.413 (m, 2 CH2COO of DOPE), 2.302 (m, 2 CH2CON), 2.049 (m, 2 CH2CH═CHCH2 of DOPE), 2.039 (m, NCOCH2 of GlcNAc), 1.630 (m, 2 CH2CH2CON and 2 CH2CH2COO of DOPE), 1.306 (m, —CH2— of DOPE), 0.892 (˜t, 2 CH2 of DOPE) ppm.
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Synthesis routes and methods II

Procedure details

1H NMR of IV, Na-salt (500 MHz, D2O, 2 mM NaHCO3, 30° C.): δ=5.473 (m, 2 —CH═CH— of DOPE), 5.328 (m, OCH2CHCH2O of DOPE), 4.574 and 4.473 (m, HA: H-1 of GlcNAc, H-1 of GlcA; CO—OCHCHCH2 of DOPE), 4.246 (dd, J=12.3 Hz, J=6.8 Hz, CO—OCHCHCH2 of DOPE), 4.027 (t, J=5.7 Hz, POCH2CH2N of DOPE), 3.95-3.34 (HA: H-2+H-6 of GlcNAc, H-2+H-5 of GlcA; POCH2CHCH2 of DOPE), 2.413 (m, 2 CH2COO of DOPE), 2.302 (m, 2 CH2CON), 2.049 (m, 2 CH2CH═CHCH2 of DOPE), 2.039 (m, NCOCH3 of GlcNAc), 1.630 (m, 2 CH2CH2CON and 2 CH2CH2COO of DOPE), 1.306 (m, —CH2— of DOPE), 0.892 (˜t, 2 CH3 of DOPE) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-1-deoxy-D-galacticol
Reactant of Route 2
1-Amino-1-deoxy-D-galacticol
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
1-Amino-1-deoxy-D-galacticol

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